1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene
Overview
Description
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene, also known as 4-chloro-2-nitrobenzenesulfonyl chloride, is a synthetic compound that can be used in a variety of scientific experiments. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound has been used in a variety of scientific experiments, including biochemical and physiological studies.
Scientific Research Applications
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Scientific Field: Analytical Chemistry
- Application : This compound is similar to 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid, which is used in analytical chemistry and separation techniques .
- Method of Application : The specific methods of application are not provided by the manufacturer, Sigma-Aldrich .
- Results or Outcomes : The outcomes of using this compound in analytical chemistry and separation techniques are not specified .
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Scientific Field: Medicinal Chemistry
- Application : A compound with a similar structure, 8-Hydroxyquinoline derivatives, has been synthesized and evaluated for its antibacterial activities .
- Method of Application : The compound was synthesized using a mixture of the substituted p-benzaldehyde, methyl 2-cyanoacetate, and calcium carbonate in absolute ethanol .
- Results or Outcomes : The synthesized compounds showed a remarkable inhibitory effect on the growth of the majority of the tested bacterial strains .
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Scientific Field: Radiolabelling in Biochemistry
- Application : A novel 4-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]-1,2,4-triazole-3,5-dione was synthesized as a potential [18F]radio-prosthetic group for radiolabelling peptides and proteins .
- Method of Application : The specific methods of application are not provided .
- Results or Outcomes : Preliminary conjugation tests revealed the rapid hydrolysis of the compound under semi-aqueous conditions .
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Scientific Field: Organic Chemistry
- Application : A compound with a similar structure, 1-chloro-2,4-dinitrobenzene, is used in nucleophilic aromatic substitution reactions .
- Method of Application : The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .
- Results or Outcomes : The reaction results in the replacement of the chloride ion with dimethylamine .
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Scientific Field: Proteomics Research
- Scientific Field: Organic Synthesis
- Application : A compound with a similar structure, 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid, is used in organic synthesis .
- Method of Application : The specific methods of application are not provided by the manufacturer, Sigma-Aldrich .
- Results or Outcomes : The outcomes of using this compound in organic synthesis are not specified .
properties
IUPAC Name |
1-chloro-2-[(4-nitrophenyl)sulfanylmethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJLAFGWFMNEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363329 | |
Record name | 7W-0016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene | |
CAS RN |
866132-59-4 | |
Record name | 7W-0016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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